Tert-butyl ethyl oxalate

Description

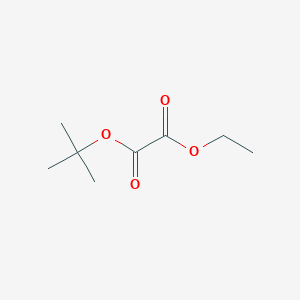

Structure

3D Structure

Properties

IUPAC Name |

2-O-tert-butyl 1-O-ethyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5-11-6(9)7(10)12-8(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGBGKKWENABEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562600 | |

| Record name | tert-Butyl ethyl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50624-94-7 | |

| Record name | tert-Butyl ethyl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl ethyl oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Physicochemical Landscape of Tert-Butyl Ethyl Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Asymmetric Diester

Tert-butyl ethyl oxalate (CAS No. 50624-94-7) is an unsymmetrical dialkyl oxalate ester that has garnered significant interest in modern synthetic organic chemistry.[1] Characterized by its two distinct ester functionalities—a sterically hindered tert-butyl group and a more sterically accessible ethyl group—this molecule offers differential reactivity that can be strategically exploited in complex synthetic pathways.[1] Its structure makes it a valuable precursor for generating carbon-centered radicals under mild conditions, such as visible light photoredox catalysis, facilitating challenging carbon-carbon bond formations.[1]

This technical guide provides a comprehensive overview of the core physical properties of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the interplay of these properties and the experimental methodologies used for their determination. This foundational knowledge is critical for professionals in drug development and chemical synthesis for optimizing reaction conditions, ensuring process safety, and predicting the compound's behavior in various chemical environments.

I. Molecular Identity and Structural Characteristics

A precise understanding of the molecular identity is the bedrock of all physicochemical analysis.

-

IUPAC Name: 2-O-tert-butyl 1-O-ethyl oxalate[2]

-

Synonyms: Oxalic acid tert-butyl ester ethyl ester, 1-tert-butyl 2-ethyl oxalate, Ethanedioic acid, 1-(1,1-dimethylethyl) 2-ethyl ester[2][3]

The asymmetric nature of the molecule, with a bulky tert-butyl group on one side and a linear ethyl group on the other, is the primary determinant of its physical and chemical behavior.

II. Core Physical Properties: A Quantitative Overview

The physical properties of this compound dictate its handling, application, and behavior as a solvent or reagent. The following table summarizes the key quantitative data available from established chemical databases and suppliers.

| Property | Value | Source(s) |

| Appearance | Colorless to Light Yellow Liquid | [3][5] |

| Boiling Point | 199.6 °C at 760 mmHg | Huateng Pharma[6] |

| 48 °C at 1.0 Torr | ChemicalBook[3] | |

| Density | 1.039 g/cm³ | Huateng Pharma[6] |

| Flash Point | 75.3 °C | Huateng Pharma[6] |

| Refractive Index (n_D) | Data not available. (See Section III for context) | |

| Water Solubility | Insoluble (predicted) | General Ester Properties[7] |

| LogP (Octanol/Water) | 1.91 (Calculated) | Chemspace[4] |

| Polar Surface Area | 52.6 Ų (Calculated) | PubChem[2] |

III. In-Depth Analysis of Physicochemical Parameters

Physical State and Appearance

This compound exists as a colorless to light yellow transparent liquid at standard temperature and pressure.[3][5][6] The absence of a defined melting point in typical databases, coupled with its liquid form, suggests a melting point well below ambient temperature. For comparison, the related symmetric diester, diethyl oxalate, melts at -41 °C.

Thermal Properties: Boiling Point and Flash Point

The boiling point of this compound is reported to be approximately 199.6 °C at atmospheric pressure (760 mmHg).[6] This relatively high boiling point is consistent with its molecular weight and polar ester groups, which lead to significant dipole-dipole interactions between molecules. Under vacuum, the boiling point is substantially lower (e.g., 48 °C at 1.0 Torr), which is a crucial consideration for purification by vacuum distillation to prevent thermal decomposition.[3]

The flash point of 75.3 °C classifies it as a combustible liquid.[2][6] This value indicates the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air, a critical parameter for establishing safe handling and storage protocols to mitigate fire hazards.

Density and Refractive Index

The density is approximately 1.039 g/cm³, indicating that it is slightly denser than water.[6]

Solubility Profile and Partition Coefficient

As with most esters of its size, this compound is predicted to be poorly soluble or insoluble in water.[7] Ester molecules can act as hydrogen-bond acceptors at their carbonyl oxygens but lack hydrogen-bond donor capabilities, limiting their miscibility with strongly protic solvents like water.[2] Conversely, it is expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.

The calculated octanol-water partition coefficient (LogP) of 1.91 indicates a moderate lipophilicity.[4] This suggests the molecule has a greater affinity for nonpolar environments (like octanol) than for polar ones (like water), reinforcing the predicted low water solubility. This property is essential for predicting its behavior in biphasic reaction systems and its potential for bioaccumulation.

IV. Experimental Methodologies for Property Determination

The trustworthiness of physical property data hinges on the validity of the methods used for their measurement. While specific, published protocols for this compound are scarce, the following outlines the standard, authoritative methodologies for determining these key parameters for a liquid organic compound.

Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For accurate determination, especially for compounds that may decompose at atmospheric pressure, vacuum distillation is employed.

-

Protocol (General):

-

A sample of the purified liquid is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source with a manometer.

-

The system is evacuated to a stable, known pressure (e.g., 1.0 Torr).

-

The flask is heated gently (e.g., using an oil bath) to induce boiling.

-

The temperature of the vapor distilling into the condenser is recorded using a calibrated thermometer. This temperature is the boiling point at the measured pressure.

-

-

Causality: Using a vacuum lowers the required boiling temperature, preventing the potential for thermal degradation of the ester, thus ensuring the measured value corresponds to the boiling of the intact molecule.

Density Measurement

-

Principle: Density is the mass of a substance per unit volume (g/cm³). A pycnometer (or specific gravity bottle) allows for the precise measurement of the volume of a liquid.

-

Protocol (General):

-

The empty pycnometer is weighed accurately.

-

It is filled with the sample liquid, and care is taken to remove any air bubbles. The temperature of the liquid is allowed to equilibrate to a standard temperature (e.g., 20 °C) in a water bath.

-

The filled pycnometer is weighed again.

-

The process is repeated with a reference substance of known density (typically deionized water).

-

The density of the sample is calculated from the weights and the known density of water.

-

-

Causality: This gravimetric method is highly accurate and reproducible, providing a fundamental physical constant that is sensitive to impurities.

Refractive Index Measurement

-

Principle: The refractive index measures how light propagates through a substance and is dependent on temperature and the wavelength of light. It is a highly sensitive probe of a substance's purity.

-

Protocol (General):

-

An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prisms are closed, and the sample is allowed to thermally equilibrate to a standard temperature (typically 20 °C), often controlled by an external water bath.

-

Light from a monochromatic source (typically the sodium D-line, 589 nm) is passed through the sample.

-

The instrument is adjusted until the borderline between the light and dark fields aligns with the crosshairs in the eyepiece. The refractive index is then read directly from the calibrated scale.

-

-

Causality: The refractive index is unique for a pure compound under specific conditions. Its measurement is fast, requires a small sample volume, and is an excellent method for quality control during and after synthesis.

V. Interrelation of Molecular Structure and Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The diagram below illustrates these fundamental relationships.

Caption: Relationship between molecular structure and the physical properties of this compound.

The polar oxalate core contributes to significant dipole-dipole forces, which, combined with the overall molecular weight, result in a high boiling point. However, the lack of an O-H bond prevents self-association via hydrogen bonding, making it less water-soluble than an alcohol of similar size. The bulky, nonpolar tert-butyl group, along with the ethyl group, dominates the molecule's character, leading to its moderate lipophilicity and solubility in organic solvents.

VI. Conclusion

This compound is a combustible, colorless liquid with a density slightly greater than water and a high boiling point at atmospheric pressure. Its asymmetric structure imparts a moderate degree of lipophilicity and poor aqueous solubility, characteristics that are critical for its application in organic synthesis. A thorough understanding of these physical properties, grounded in established experimental methodologies, is indispensable for its safe handling, effective use in research and development, and for the design of robust synthetic and purification protocols.

References

- 1. This compound|CAS 50624-94-7|RUO [benchchem.com]

- 2. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanedioic acid,1-(1,1-dimethylethyl) 2-ethyl ester | 50624-94-7 [amp.chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethanedioic acid, 1,2-bis(1,1-dimethyl-2-phenylethyl) ester | C22H26O4 | CID 116831 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tert-butyl Ethyl Oxalate for Advanced Research and Development

This guide provides a comprehensive technical overview of tert-butyl ethyl oxalate, a versatile reagent in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into its core properties, synthesis, reactivity, and applications, with a focus on the underlying principles that govern its utility in complex molecular construction.

Core Compound Identification and Properties

This compound, an unsymmetrical dialkyl oxalate, is a valuable building block in synthetic chemistry. Its unique structure, featuring both a sterically hindered tert-butyl ester and a more accessible ethyl ester, allows for differential reactivity, making it a strategic choice in multi-step syntheses.[1]

Molecular Formula: C₈H₁₄O₄[1][2]

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| Molecular Weight | 174.19 g/mol | [1][2] |

| IUPAC Name | 2-O-tert-butyl 1-O-ethyl oxalate | [2] |

| Physical Form | Colorless to Light Yellow Liquid | [3] |

| Storage Conditions | 2-8°C, dry, sealed | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The laboratory-scale synthesis of this compound is most effectively achieved through the acylation of tert-butyl alcohol with ethyl oxalyl chloride.[1] This method provides a controlled, stepwise formation of the unsymmetrical diester.[1]

Experimental Protocol: Synthesis via Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butyl alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents) in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether) under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermic reaction and prevent potential side reactions, such as the acid-catalyzed elimination of isobutene from the tert-butyl group.[1]

-

Addition of Acylating Agent: Add ethyl oxalyl chloride (1.0 equivalent) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in research and development. The following section details its expected spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is anticipated to show three distinct signals. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. The ethyl group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling.[1]

-

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation with distinct signals for the carbons of the tert-butyl and ethyl groups, as well as the two carbonyl carbons of the oxalate moiety.[2]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the two ester groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound (174.19 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. Fragmentation patterns would likely involve the loss of the tert-butyl group or the ethoxy group.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Singlet (9H, t-Bu), Quartet (2H, -CH₂-), Triplet (3H, -CH₃)[1] |

| ¹³C NMR | Signals for t-Bu, -CH₂-, -CH₃, and two C=O carbons[2] |

| IR (Film) | Strong C=O stretching bands |

| MS (EI) | M⁺ at m/z 174, fragments corresponding to loss of t-Bu and OEt |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to act as a precursor to carbon-centered radicals and its differential ester reactivity.

Generation of Tert-butyl Radicals

Under visible light photoredox catalysis, this compound can generate the stable tert-butyl radical.[1] This mild method for radical generation is advantageous in complex syntheses.

Caption: Generation of a tert-butyl radical from this compound.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its reactivity allows for the construction of complex molecular architectures necessary for drug discovery.[3] The introduction of the sterically demanding tert-butyl group can be a strategic element in modifying the pharmacokinetic properties of a drug candidate.

Selective Saponification

The differential steric hindrance of the two ester groups allows for the selective cleavage of the ethyl ester through saponification.[1] The less hindered ethyl ester is more susceptible to base-catalyzed hydrolysis, leaving the tert-butyl ester intact.[1] This selective reactivity is valuable in multi-step synthetic pathways where a mono-acid derivative is required.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a well-ventilated place. Keep cool.

It is imperative to consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a strategically important reagent in modern organic synthesis. Its unique structural and reactivity profile provides chemists with a versatile tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe application in the laboratory.

References

A Technical Guide to the Spectroscopic Characterization of Tert-butyl Ethyl Oxalate

Introduction

Tert-butyl ethyl oxalate (CAS 50624-94-7) is an unsymmetrical dialkyl oxalate ester featuring both a sterically hindered tert-butyl group and a reactive ethyl group.[1] This structural arrangement makes it a valuable intermediate in organic synthesis, particularly in methodologies such as metallaphotoredox cross-coupling reactions for creating challenging carbon-carbon bonds.[1] Given its role as a key building block in the synthesis of pharmaceuticals and fine chemicals, rigorous structural confirmation and purity assessment are paramount.[2]

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content herein is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the spectral features based on the molecule's unique structure.

Molecular Structure and Spectroscopic Implications

The molecular formula of this compound is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol .[1][3] Its structure consists of a central oxalate core (–O–C(=O)–C(=O)–O–) flanked by an ethyl group (–CH₂CH₃) and a tert-butyl group (–C(CH₃)₃). This asymmetry is the primary determinant of its spectroscopic signature. The electron-withdrawing nature of the two adjacent carbonyl groups significantly influences the chemical environment of the protons and carbons in the neighboring alkyl groups, a key factor in interpreting the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical shifts, multiplicities, and integrations in both ¹H and ¹³C NMR spectra, we can confirm the connectivity and chemical environment of every atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be clean and highly informative, displaying three distinct signals corresponding to the three unique proton environments.

Expertise & Experience: Interpreting the ¹H NMR Spectrum The chemical shifts are governed by the degree of shielding around the protons. Protons closer to the electronegative oxygen atoms of the ester groups are deshielded and thus resonate further downfield (higher ppm). The multiplicity of each signal, dictated by the n+1 rule, reveals the number of neighboring protons, confirming the connectivity of the alkyl fragments.

-

Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons. Therefore, they are expected to appear as a sharp singlet.

-

Ethyl Methylene Protons (-O-CH₂-): These two protons are adjacent to a methyl group (3 protons). According to the n+1 rule (3+1=4), this signal will be a quartet. Its position will be significantly downfield due to the direct attachment to an ester oxygen.[1][4]

-

Ethyl Methyl Protons (-CH₃): These three protons are adjacent to a methylene group (2 protons). The n+1 rule (2+1=3) predicts this signal will be a triplet.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.50 | Singlet | 9H | -C(CH₃ )₃ |

| ~4.35 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ |

Note: Predicted values are based on typical ester chemical shifts and data from analogous compounds. The solvent is assumed to be CDCl₃.[5][6]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, four distinct signals are expected for the alkyl carbons, and an additional signal for the two equivalent carbonyl carbons of the oxalate core.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum Carbon chemical shifts are highly sensitive to the electronic environment.

-

Carbonyl Carbons (C=O): These carbons are double-bonded to electronegative oxygen atoms, causing them to be significantly deshielded and appear far downfield, typically in the 155-165 ppm range for oxalates.[5][7]

-

Quaternary and Methylene Carbons (-O-C-): The quaternary carbon of the tert-butyl group and the methylene carbon of the ethyl group are both directly bonded to an ester oxygen, placing them in a similar downfield region, though less deshielded than the carbonyls.[8]

-

Methyl Carbons (-CH₃): The methyl carbons of the tert-butyl and ethyl groups are the most shielded and will appear furthest upfield.[8]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~158 | C =O |

| ~83 | -O-C (CH₃)₃ |

| ~63 | -O-CH₂ -CH₃ |

| ~28 | -C(CH₃ )₃ |

| ~14 | -O-CH₂-CH₃ |

Note: Predicted values are based on typical ester chemical shifts and data from analogous compounds. The solvent is assumed to be CDCl₃.[5]

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.[9]

Trustworthiness: A Self-Validating Protocol This protocol incorporates an internal standard (TMS) for accurate chemical shift referencing and specifies key acquisition parameters like relaxation delay to ensure quantitative accuracy in integrations, making the results reliable and verifiable.

-

Sample Preparation: Accurately weigh 15-25 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Filter the solution through a pipette with a small glass wool plug into a clean 5 mm NMR tube.[5]

-

Instrumental Analysis (¹H NMR):

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 5 seconds to allow for full proton relaxation, ensuring accurate signal integration.[9]

-

-

Instrumental Analysis (¹³C NMR):

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.[9]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For an ester like this compound, the most prominent features will be the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.

Expertise & Experience: Interpreting the IR Spectrum The IR spectrum provides a molecular fingerprint. The two carbonyl groups in the oxalate moiety will give rise to a very strong, characteristic absorption band. The exact frequency can provide clues about the electronic environment. The C-O single bond stretches will also be prominent in the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium-Strong | C-H stretch (sp³ hybridized) |

| ~1750 | Very Strong | C=O stretch (ester carbonyl) |

| ~1200-1000 | Strong | C-O stretch |

Note: Predicted values are based on typical frequencies for aliphatic esters.[6] An experimental spectrum for this compound was acquired as a film.[3]

Experimental Protocol for IR Spectroscopy (Liquid Film)

This neat method is suitable for analyzing pure liquid samples.[5]

-

Sample Preparation: Place one drop of pure this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Analysis: Place a second salt plate on top to create a thin liquid film.

-

Data Acquisition: Mount the plates in the sample holder of an FTIR spectrometer. First, acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument's software will generate the final transmittance or absorbance spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Expertise & Experience: Interpreting the Mass Spectrum For this compound, electron ionization (EI) is a common technique that will induce fragmentation. The fragmentation pathways are predictable based on the stability of the resulting ions. The most likely cleavage points are the bonds adjacent to the carbonyl groups.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 174) should be observable, confirming the molecular formula.

-

Key Fragments: The most significant fragmentation is the loss of a tert-butyl group to form a stable tert-butyl cation. This would result in a prominent peak at m/z 57.[1] Other expected fragments would arise from the loss of the ethoxy group (•OCH₂CH₃, mass = 45) or carbon monoxide (CO, mass = 28).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Predicted Relative Abundance | Assignment of Ion |

| 174 | Low | [C₈H₁₄O₄]⁺ (Molecular Ion) |

| 145 | Moderate | [M - C₂H₅]⁺ |

| 117 | Moderate | [M - C₄H₉]⁺ |

| 101 | Moderate | [M - OCH₂CH₃]⁺ |

| 57 | High (Base Peak) | [C(CH₃)₃]⁺ |

Logical Workflow and Visualization

A systematic approach ensures comprehensive and reliable characterization of the compound.

Caption: Workflow for the spectroscopic analysis of this compound.

The fragmentation of the molecular ion is a key logical process in mass spectrometry.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the precise atomic connectivity and chemical environments of the asymmetric alkyl groups. IR spectroscopy validates the presence of the critical ester carbonyl functional groups, while mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns. The protocols and interpretive guidance provided in this document serve as a robust framework for the analysis of this important synthetic intermediate, ensuring its identity and quality for research and development applications.

References

- 1. This compound|CAS 50624-94-7|RUO [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

A Comprehensive Guide to the Safe Handling, Storage, and Use of Tert-butyl Ethyl Oxalate

Abstract: Tert-butyl ethyl oxalate is an unsymmetrical dialkyl oxalate ester increasingly utilized as a key intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research for creating complex molecular structures.[1][2] Its utility in facilitating carbon-carbon bond formation and serving as a precursor for stable carbon-centered radicals underscores its importance in modern synthetic chemistry.[2] However, its reactivity necessitates a robust understanding and implementation of rigorous safety, handling, and storage protocols. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, grounded in established safety data and field-proven practices, to ensure the safe and effective use of this valuable reagent.

Physicochemical and Hazard Profile

A foundational understanding of a chemical's properties is paramount to predicting its behavior and implementing appropriate safety controls. This compound is a combustible liquid that presents specific hazards upon exposure.

Chemical & Physical Properties

The key physical properties of this compound are summarized below. This data is critical for designing experimental setups, such as determining appropriate heating and cooling methods and understanding its physical state under laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 50624-94-7 | [3][4][5][6] |

| Molecular Formula | C₈H₁₄O₄ | [1][3][4][5][6] |

| Molecular Weight | 174.19 g/mol | [1][3][4][5][6] |

| Appearance | Colorless to light yellow liquid | [1][7] |

| Boiling Point | 199.6 °C at 760 mmHg | [7] |

| Density | 1.039 g/cm³ | [7] |

| Flash Point | 75.3 °C | [7] |

GHS Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified with several hazards that demand strict adherence to safety protocols.[6] The signal word associated with this chemical is Danger .[5]

| Pictogram | GHS Code | Hazard Statement | Precautionary Measures (Selected) | Source(s) |

| GHS07 (Exclamation Mark) | H315 | Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [5][6] |

| GHS05 (Corrosion) | H318 | Causes serious eye damage | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| GHS07 (Exclamation Mark) | H335 | May cause respiratory irritation | P261: Avoid breathing vapors/mist. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5][6] |

| None | H227 | Combustible liquid | P210: Keep away from heat, sparks, open flames. No smoking. | [6] |

Core Safety & Handling Protocols

The identified hazards directly inform the necessary handling and storage procedures. The primary goal is to prevent exposure through inhalation, skin contact, and eye contact by using a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures. Engineering controls are the first and most effective line of defense.

-

Ventilation: All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the concentration of vapors and prevent respiratory irritation.[8]

-

Eye and Face Protection: Due to the risk of serious eye damage (H318), chemical safety goggles are mandatory. For operations with a higher risk of splashing, such as transfers of larger volumes, a full face shield should be worn in addition to goggles.

-

Skin Protection: To prevent skin irritation (H315), chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and replaced immediately if compromised. A lab coat or chemical-resistant apron is required to protect clothing and underlying skin.

-

General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Caption: Workflow for Safe Handling of this compound.

Storage and Chemical Compatibility

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions. The differential reactivity of the two ester groups makes the molecule susceptible to degradation if not stored correctly.[2]

Recommended Storage Conditions

-

Temperature: Store in a cool, dry place. The recommended storage temperature is between 2-8°C.[1][5] Refrigerated storage minimizes the rate of potential hydrolysis and thermal decomposition, ensuring the compound's purity over time.

-

Atmosphere: Keep the container tightly sealed and dry.[5] The presence of moisture can lead to slow hydrolysis of the more accessible ethyl ester group.

-

Location: Store in a well-ventilated area designated for chemical storage, away from heat sources and direct sunlight.

Chemical Incompatibility

To prevent violent reactions, fires, or the release of toxic fumes, this compound must be stored separately from incompatible materials. The primary incompatibilities are with substances that can catalyze or participate in ester hydrolysis or redox reactions.

-

Strong Oxidizing Agents: Contact can lead to vigorous, potentially explosive reactions.[9]

-

Strong Acids: Can catalyze the hydrolysis of the ester linkages and potentially promote the elimination of isobutene from the tert-butyl group, especially upon heating.[10][11]

-

Strong Bases: Will readily saponify (hydrolyze) the ester groups, particularly the less sterically hindered ethyl ester, in an exothermic reaction.[10]

-

Reducing Agents: May react with the oxalate functionality.[10]

Caption: Chemical Incompatibility Map for this compound.

Emergency Response and First Aid

Preparedness is key to mitigating the consequences of an accidental release or exposure. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Spill Response Protocol

In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.

-

Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.[12]

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment, as the material is combustible.[10][12]

-

Wear PPE: Don appropriate PPE, including a respirator if vapor concentrations are high or unknown, chemical goggles, a face shield, and heavy-duty gloves.

-

Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[12]

-

Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Caption: Spill Response Decision Tree for this compound.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][13] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing.[8] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8] If breathing is difficult or the person feels unwell, seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[13] Rinse the mouth thoroughly with water and seek immediate medical attention.

Disposal Considerations

All waste containing this compound, including empty containers and cleanup materials, must be treated as hazardous waste. Containers should be tightly sealed, properly labeled, and disposed of through a licensed waste disposal contractor in compliance with all applicable regulations.[8] Do not allow the product to enter drains or waterways.[13]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound|CAS 50624-94-7|RUO [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 50624-94-7 [sigmaaldrich.com]

- 6. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS:50624-94-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 8. aksci.com [aksci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. Incompatibility of oxalate desensitizers with acidic, fluoride-containing total-etch adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nj.gov [nj.gov]

- 13. chemicalbook.com [chemicalbook.com]

Introduction: The Critical Role of Radical Initiators in Modern Synthesis

An In-Depth Technical Guide to the Mechanism of Action of Tert-butyl Ethyl Oxalate in Radical Reactions

Radical reactions have emerged as powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures through unique bond-forming strategies. At the heart of these transformations lies the radical initiator, a species capable of generating highly reactive radical intermediates under controlled conditions, thereby triggering a cascade of desired chemical events. Traditionally, this initiation has been achieved through high-temperature thermal decomposition of compounds like peroxides or azo compounds. However, the demand for milder, more selective, and energy-efficient methodologies has driven the adoption of advanced initiation systems. This compound has risen to prominence in this context, serving as a versatile precursor for the generation of valuable tert-butyl radicals, not through harsh thermal cleavage, but via sophisticated photoredox catalysis pathways.[1] This guide provides an in-depth exploration of the mechanisms governing the action of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Profile: this compound

This compound (CAS 50624-94-7) is an unsymmetrical dialkyl oxalate ester.[1] Its structure is distinguished by two different ester functionalities: a sterically hindered tert-butyl group and a less encumbered ethyl group.[1] This asymmetry is key to its utility as a radical precursor. The molecule is specifically designed to undergo a clean, predictable fragmentation to generate the highly useful tert-butyl radical upon activation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₄ | [1][2] |

| Molecular Weight | 174.19 g/mol | [1][2] |

| Appearance | Colorless transparent liquid | [3] |

| Boiling Point | 199.6 °C at 760 mmHg | [3] |

| Density | 1.039 g/cm³ | [3] |

| Flash Point | 75.3 °C | [3] |

Core Mechanism: Radical Generation via Photoredox Catalysis

The primary mechanism for generating radicals from this compound involves visible-light photoredox catalysis. This modern approach offers exceptional control and proceeds under remarkably mild conditions, avoiding the need for high temperatures or harsh chemical oxidants/reductants.[1][4] The process operates through a catalytic cycle involving a photocatalyst, typically a transition metal complex of Iridium or Ruthenium.[1][4][5]

The mechanism can be dissected into three critical steps:

-

Photoexcitation of the Catalyst: The cycle begins with the absorption of visible light (e.g., from a blue LED) by the photocatalyst (PC). This elevates the catalyst to an electronically excited state (*PC), which is both a more potent oxidant and reductant than its ground state.[1]

-

Single-Electron Transfer (SET): The excited photocatalyst (*PC) functions as a powerful oxidant. It engages in a single-electron transfer (SET) event with the this compound molecule, abstracting one electron.[1]

-

Oxidative Fragmentation and Decarboxylation: The oxidation of the oxalate ester results in the formation of a transient radical cation intermediate. This species is highly unstable and undergoes rapid, sequential fragmentation. It eliminates two molecules of carbon dioxide (CO₂) in a cascade, ultimately releasing a stable, nucleophilic tert-butyl radical.[1][5] This decarboxylation cascade is the thermodynamic driving force for the generation of the alkyl radical.

This entire process is often part of a net redox-neutral catalytic cycle, a highly desirable feature in modern synthesis as it minimizes waste by avoiding the use of stoichiometric chemical reductants or oxidants.[1][4]

References

- 1. This compound|CAS 50624-94-7|RUO [benchchem.com]

- 2. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:50624-94-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. chemrxiv.org [chemrxiv.org]

Harnessing the Power of Oxalates: Tert-butyl Ethyl Oxalate as a Premier Precursor for Carbon-Centered Radicals in Modern Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic formation of carbon-carbon bonds is the cornerstone of organic synthesis, with carbon-centered radicals emerging as powerful intermediates for constructing molecular complexity. This is particularly true in pharmaceutical research, where the synthesis of molecules with sterically demanding motifs, such as all-carbon quaternary centers, is a persistent challenge. This guide provides a comprehensive overview of tert-butyl ethyl oxalate and related alkyl oxalates as exceptionally stable and versatile precursors for the generation of carbon-centered radicals. We will delve into the mechanistic underpinnings of their activation via visible-light photoredox catalysis, explore their synthetic applications in key transformations like Giese and Minisci reactions, and provide detailed, field-proven protocols to empower researchers in drug discovery and chemical development.

The Challenge and Opportunity of Carbon-Centered Radicals

Carbon-centered radicals are highly reactive, neutral species that enable unique bond formations often complementary to traditional two-electron ionic chemistry. Their utility in forging C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, especially for creating congested quaternary carbons, is invaluable.[1][2][3] Historically, the generation of these radicals required harsh conditions or the use of toxic reagents like tin hydrides.[4] The ideal precursor should be derived from readily available starting materials, be bench-stable, and generate radicals under mild, predictable conditions.

Tertiary alcohols are ideal and widely available precursors, but their direct conversion into radicals is challenging due to the strength of the C–O bond.[1][5] While various activating groups have been developed, such as Barton esters or N-phthalimidoyl oxalates, they often suffer from instability, precluding their isolation and purification, which complicates reaction scale-up and reproducibility.[1][3] Alkyl oxalates, such as this compound, have emerged as a superior alternative, offering a robust and reliable platform for radical generation. They are bench-stable, easily handled, and can be activated under exceptionally mild visible-light photoredox conditions.[1]

Synthesis and Physicochemical Properties

This compound is an unsymmetrical diester valued for its ability to serve as a clean and efficient source of the tert-butyl radical.[6]

Synthesis

The most common and effective laboratory-scale synthesis involves the nucleophilic acyl substitution of ethyl oxalyl chloride with tert-butyl alcohol.[6] This Schotten-Baumann-type reaction is typically performed in an aprotic solvent with a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, driving the reaction to completion. The use of an activated oxalyl chloride derivative allows for a controlled, stepwise formation of the desired unsymmetrical ester.[6]

Properties

The key physicochemical properties of this compound are summarized below. Its stability under ambient conditions is a significant advantage for laboratory use.

| Property | Value | Reference |

| CAS Number | 50624-94-7 | [6][7][8] |

| Molecular Formula | C₈H₁₄O₄ | [6][9][10] |

| Molecular Weight | 174.19 g/mol | [6][9][10] |

| Appearance | Colorless to Light Yellow Liquid | [9] |

| Storage | 2-8°C, dry, sealed | [9] |

Mechanism of Radical Generation: The Photoredox Catalytic Cycle

The power of alkyl oxalates lies in their activation via a redox-neutral, visible-light-mediated pathway. This process avoids the need for stoichiometric chemical oxidants or reductants, enhancing the functional group tolerance and overall efficiency of the transformation.[1][6]

The generally accepted mechanism involves a photoredox catalytic cycle:

-

Photoexcitation: An iridium or ruthenium-based photocatalyst (PC) absorbs a photon of visible light, promoting it to a long-lived, high-energy excited state (*PC). This excited state is a potent single-electron oxidant.[1][4]

-

Single-Electron Transfer (SET): The excited photocatalyst (*PC) engages in a single-electron transfer (SET) event with the alkyl oxalate substrate. The oxalate is oxidized, generating a radical intermediate and the reduced form of the photocatalyst (PC⁻).[1][4][6]

-

Fragmentation: The highly unstable oxalate radical intermediate undergoes rapid, sequential decarboxylation, releasing two molecules of carbon dioxide (CO₂) to irreversibly generate the desired carbon-centered alkyl radical (R•).[4][6]

-

Catalyst Regeneration: The reduced photocatalyst (PC⁻) is oxidized back to its ground state by an intermediate in the coupled synthetic reaction (e.g., an oxidized nickel species in a cross-coupling cycle), thereby closing the catalytic loop.[6]

References

- 1. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Direct Construction of Quaternary Carbons from Tertiary Alcohols via Photoredox-Catalyzed Fragmentation of tert-Alkyl N-Phthalimidoyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound|CAS 50624-94-7|RUO [benchchem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 50624-94-7 this compound AKSci 3875AL [aksci.com]

- 9. This compound [myskinrecipes.com]

- 10. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Preliminary Investigation of tert-Butyl Ethyl Oxalate Reactivity: A Technical Guide

Abstract

Tert-butyl ethyl oxalate (CAS 50624-94-7) is an unsymmetrical dialkyl oxalate ester that serves as a versatile and strategic building block in modern organic synthesis.[1] Its unique structural feature—a sterically hindered tert-butyl ester juxtaposed with a sterically accessible ethyl ester—enables differential reactivity, allowing for selective chemical transformations.[1] This technical guide provides an in-depth exploration of the core reactivity principles of this compound, focusing on its applications in selective hydrolysis, carbon-carbon bond formation via Claisen-type condensations, and its role as a precursor in radical generation. We will delve into the mechanistic underpinnings of these reactions, provide validated experimental protocols, and present key physicochemical data to support its application in research and development.

Introduction: The Strategic Advantage of Asymmetry

In the landscape of synthetic chemistry, symmetrical reagents often present challenges in achieving regioselectivity. Unsymmetrical reagents, such as this compound, offer a solution by introducing electronically and sterically distinct functional groups within a single molecule. The tert-butyl group provides significant steric shielding, rendering its adjacent carbonyl less susceptible to nucleophilic attack, while the ethyl group offers a reactive site for conventional ester chemistry.[1] This inherent dichotomy is the cornerstone of its utility, enabling chemists to perform sequential and selective reactions, thereby streamlining complex synthetic pathways. Its application is particularly notable in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals where precise molecular architecture is paramount.[2][3]

Physicochemical & Spectroscopic Data

A foundational understanding begins with the compound's basic properties and spectral signature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 50624-94-7 | [1][2] |

| Molecular Formula | C₈H₁₄O₄ | [1][2] |

| Molecular Weight | 174.19 g/mol | [1][2] |

| IUPAC Name | 2-O-tert-butyl 1-O-ethyl oxalate | [2] |

| Appearance | Colorless to Light Yellow Liquid | [3][4] |

| Density | 1.039 g/cm³ | [4] |

| Boiling Point | 199.6 °C at 760 mmHg | [4] |

| Flash Point | 75.3 °C | [4] |

| Storage | 2-8°C, dry, sealed |[2][3] |

Table 2: Representative Spectroscopic Data for this compound Note: The following data is compiled from typical values for the constituent functional groups and analogous oxalate esters. Direct spectral data should be obtained for confirmation.

| Technique | Description | Expected Chemical Shifts / Absorptions |

|---|---|---|

| ¹H NMR (CDCl₃) | Proton Nuclear Magnetic Resonance | ~4.35 ppm (quartet, 2H, -OCH₂ CH₃)~1.50 ppm (singlet, 9H, -C(CH₃ )₃)~1.37 ppm (triplet, 3H, -OCH₂CH₃ ) |

| ¹³C NMR (CDCl₃) | Carbon-13 Nuclear Magnetic Resonance | ~158 ppm (C=O, ethyl ester)~157 ppm (C=O, tert-butyl ester)~83 ppm (C (CH₃)₃)~63 ppm (-OCH₂ CH₃)~28 ppm (-C(CH₃ )₃)~14 ppm (-OCH₂CH₃ ) |

| IR (Film) | Infrared Spectroscopy | ~1740-1770 cm⁻¹ (Strong, C=O stretch, ester) |

Synthesis of this compound

The most direct and controlled synthesis involves the acylation of tert-butyl alcohol with ethyl oxalyl chloride.[1] This method prevents the statistical mixture of products (diethyl oxalate, di-tert-butyl oxalate, and the desired product) that would arise from other esterification approaches. The reaction is a nucleophilic acyl substitution, where the hydroxyl group of the sterically hindered alcohol attacks the more electrophilic acid chloride carbonyl.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from ethyl oxalyl chloride and tert-butyl alcohol.

Materials:

-

Ethyl oxalyl chloride (1.0 eq)

-

tert-Butyl alcohol (1.1 eq)

-

Pyridine (1.2 eq), anhydrous

-

Dichloromethane (DCM), anhydrous

-

1M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with tert-butyl alcohol (1.1 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.2 eq) to the flask and stir for 5 minutes.

-

In the dropping funnel, prepare a solution of ethyl oxalyl chloride (1.0 eq) in anhydrous DCM.

-

Add the ethyl oxalyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.[1]

The Dichotomy of Reactivity: Key Transformations

The synthetic value of this compound stems from the ability to address its two ester functionalities independently.

Selective Saponification: Unmasking a Carboxylate

The ethyl ester is significantly less sterically hindered and thus more susceptible to base-catalyzed hydrolysis (saponification) than the tert-butyl ester.[1] This allows for the selective cleavage of the ethyl group to generate a mono-tert-butyl oxalate salt, a valuable intermediate for further functionalization.[1]

Caption: Mechanism of selective saponification.

Experimental Protocol: Selective Saponification

Objective: To selectively hydrolyze the ethyl ester of this compound.

Materials:

-

This compound (1.0 eq)

-

Tetrahydrofuran (THF)

-

Chilled water (0-5 °C)

-

Chilled 1.0 M NaOH (aq) (1.0 eq)

-

2.0 M HCl (aq)

-

Ethyl acetate

-

Anhydrous Na₂SO₄

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of THF.

-

Immerse the flask in an ice-water bath and add chilled water.

-

Once the mixture temperature reaches 0-5 °C, add chilled 1.0 M NaOH (1.0 eq) dropwise while stirring vigorously.[5][6]

-

Stir the reaction for 30-60 minutes, monitoring for the disappearance of starting material by TLC.

-

Upon completion, carefully acidify the mixture to pH ~2 with 2.0 M HCl.

-

Work-up: Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield mono-tert-butyl oxalate.

Claisen-Type Condensations: Building Carbon Scaffolds

Like diethyl oxalate, this compound is an excellent electrophile in Claisen condensations.[7] Crucially, it lacks α-hydrogens and therefore cannot self-condense. This makes it an ideal partner in crossed Claisen reactions, where it serves exclusively as the acceptor for an enolate generated from another ester or ketone.[8] The reaction typically proceeds by attacking the more reactive ethyl ester carbonyl, leading to versatile β-keto ester products.

Caption: General workflow for a Claisen condensation.

Radical Generation via Photoredox Catalysis

A powerful modern application of this compound is its use as a precursor to the tert-butyl radical under visible light photoredox conditions.[1] This process avoids the use of harsh reagents often required for radical generation. The mechanism involves a single-electron transfer (SET) from an excited photocatalyst to the oxalate, which then undergoes rapid sequential decarboxylation to release two molecules of CO₂ and the desired alkyl radical.[1][9] This radical can then be engaged in various C-C bond-forming reactions.[10]

Caption: Photoredox-mediated generation of a tert-butyl radical.

Experimental Protocol: Photoredox-Mediated Radical Coupling

Objective: To generate a tert-butyl radical from a tert-butyl oxalate derivative and couple it with an electron-deficient alkene.

Materials:

-

Cesium mono-tert-butyl oxalate (prepared from this compound) (1.5 eq)

-

Electron-deficient alkene (e.g., methyl acrylate) (1.0 eq)

-

Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

-

Anhydrous, degassed solvent (e.g., DMF or DMSO)

Procedure:

-

To an oven-dried vial, add the cesium mono-tert-butyl oxalate (1.5 eq), the alkene (1.0 eq), and the photocatalyst (1-2 mol%).

-

Seal the vial with a septum and purge with nitrogen or argon for 15 minutes.

-

Add the anhydrous, degassed solvent via syringe.

-

Place the vial approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the residue by flash column chromatography on silica gel to isolate the coupled product.[9][11]

Safety and Handling

This compound is classified as a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[2][3] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound is a strategically designed reagent whose value lies in its engineered asymmetry. The differential reactivity between its ethyl and tert-butyl ester groups provides a powerful handle for selective transformations, enabling streamlined access to complex molecular architectures. Its utility as an electrophile in Claisen condensations and as a stable, efficient precursor for photoredox-mediated radical generation underscores its importance in modern synthetic chemistry. By understanding the fundamental principles of its reactivity and employing validated protocols, researchers can leverage this versatile building block to construct challenging C-C bonds and quaternary carbon centers with precision and control.

References

- 1. This compound|CAS 50624-94-7|RUO [benchchem.com]

- 2. This compound | C8H14O4 | CID 14648212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Fragment Coupling and the Construction of Quaternary Carbons Using Tertiary Radicals Generated From tert-Alkyl N-Phthalimidoyl Oxalates By Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct Construction of Quaternary Carbons from Tertiary Alcohols via Photoredox-Catalyzed Fragmentation of tert-Alkyl N-Phthalimidoyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging Tert-butyl Ethyl Oxalate Derivatives in Visible-Light Photoredox Catalysis

Abstract

Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the generation of reactive radical intermediates under exceptionally mild conditions.[1][2] This guide provides an in-depth exploration of the use of alkyl oxalates, derived from readily available alcohols, as powerful precursors for carbon-centered radicals. Specifically, we detail the mechanism, applications, and detailed protocols for leveraging these bench-stable intermediates in redox-neutral fragment couplings, with a focus on the construction of challenging all-carbon quaternary centers. While compounds like tert-butyl ethyl oxalate serve as valuable building blocks, the core strategy involves the conversion of tertiary alcohols into their corresponding cesium oxalate salts, which then act as potent radical precursors in Giese-type conjugate addition reactions.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking to incorporate these cutting-edge methodologies into their synthetic programs.

Introduction: The Emergence of Alkyl Oxalates in Photoredox Catalysis

The formation of C(sp³)–C(sp³) bonds, particularly the construction of sterically congested quaternary carbons, remains a significant challenge in chemical synthesis.[5][6] Traditional methods often require harsh conditions or the use of unstable organometallic reagents. Photoredox catalysis offers a paradigm shift, allowing for the activation of stable functional groups under ambient temperature with visible light as the primary energy input.[2]

Tertiary alcohols are ideal precursors for generating tertiary radicals due to their widespread availability and structural diversity.[4][6] The key innovation lies in their conversion into redox-active derivatives that can readily engage in single-electron transfer (SET) processes. Inspired by early work on radical generation from oxalate derivatives, recent advancements have established alkyl oxalate salts as exceptionally effective and stable precursors for this purpose.[4][7]

This approach, notably advanced by the MacMillan group, facilitates the first net redox-neutral coupling of tertiary alcohols with electron-deficient alkenes.[4] Unlike preceding methods that required stoichiometric chemical reductants, this process is highly atom-economical, generating CO₂ as the only byproduct.[4] Reagents such as this compound are instrumental in the synthesis of the requisite oxalate precursors from alcohols, making this powerful transformation accessible and practical.[3][8]

The Mechanism: From Oxalate Salt to C–C Bond

The overall transformation is a redox-neutral process powered by visible light, involving the synergistic interplay of a photocatalyst and the oxalate substrate. The mechanism does not rely on a sacrificial oxidant or reductant.[9]

Core Mechanistic Steps:

-

Photoexcitation: The cycle begins with the absorption of a visible-light photon by the photocatalyst (PC), typically an iridium complex like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, promoting it to a long-lived, high-energy excited state (*PC).[4][9]

-

Oxidative Single-Electron Transfer (SET): The excited-state photocatalyst (*PC) is a potent oxidant. It engages in a single-electron transfer event with the alkyl cesium oxalate, which is readily oxidized. This SET generates the reduced form of the photocatalyst (PC⁻) and an alkoxycarbonyloxyl radical intermediate.

-

Sequential Decarboxylation: The resulting radical intermediate is highly unstable and undergoes rapid, sequential fragmentation. It first loses one molecule of CO₂ to form an alkoxycarbonyl radical, which then expels a second molecule of CO₂ to generate the desired tertiary alkyl radical (R•).[5][9]

-

Radical Conjugate Addition (Giese Reaction): The nucleophilic tertiary alkyl radical adds to an electron-deficient alkene (Michael acceptor), forming a new C–C bond and generating an α-acyl radical intermediate.[1][5][10]

-

Reduction and Catalyst Regeneration: The α-acyl radical is a strong oxidant and readily accepts an electron from the reduced photocatalyst (PC⁻). This step accomplishes two things: it forms the final enolate product (which is protonated upon workup) and regenerates the ground-state photocatalyst (PC), thus closing the catalytic cycle.

Visualizing the Catalytic Cycle

Caption: Redox-neutral catalytic cycle for Giese-type addition.

Application: Construction of All-Carbon Quaternary Centers

A primary application of this methodology is the synthesis of molecules containing all-carbon quaternary centers via a Giese-type reaction. The reaction is remarkably tolerant of steric hindrance at the site of radical generation, making it highly effective for coupling bulky tertiary fragments.[4]

Reaction Scope Overview

The protocol exhibits broad applicability across a range of tertiary alcohol precursors and Michael acceptors.

| Entry | Tertiary Alcohol Precursor (as Cesium Oxalate) | Michael Acceptor | Product Yield (%) | Reference |

| 1 | 1-Adamantanol | Methyl Acrylate | 91 | [4] |

| 2 | 1-Adamantanol | Methyl Vinyl Ketone | 99 | [4] |

| 3 | 1-Adamantanol | Acrylonitrile | 89 | [4] |

| 4 | 2,4-dimethyl-2-pentanol | Methyl Vinyl Ketone | 93 | [4] |

| 5 | 1-Methylcyclopentanol | Methyl Acrylate | 92 | [4] |

| 6 | (-)-Isopulegol derivative | Methyl Acrylate | 96 (>20:1 dr) | [4] |

| 7 | Dihydrocarveol derivative | Methyl Acrylate | 85 (vicinal quaternary) | [4] |

Detailed Experimental Protocols

The following section provides step-by-step protocols for the preparation of the necessary radical precursor and its subsequent use in a photoredox-catalyzed conjugate addition.

Protocol 1: Preparation of Cesium Alkyl Oxalate Salt

This procedure describes the synthesis of the bench-stable cesium oxalate salt from a tertiary alcohol. The use of this compound allows for saponification to the mono-tert-butyl oxalate, which can then be converted to the cesium salt. A more direct and general route starts from the desired tertiary alcohol.[4]

-

Reagents & Equipment:

-

Tertiary alcohol (1.0 equiv)

-

Ethyl oxalyl chloride (1.2 equiv)

-

Pyridine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Cesium hydroxide (CsOH) monohydrate (1.1 equiv)

-

Methanol (MeOH) and Water

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, separatory funnel, rotary evaporator.

-

-

Procedure (Synthesis of Alkyl Ethyl Oxalate):

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the tertiary alcohol (10 mmol, 1.0 equiv) and anhydrous DCM (50 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (15 mmol, 1.5 equiv), followed by the dropwise addition of ethyl oxalyl chloride (12 mmol, 1.2 equiv).

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours (monitor by TLC). Causality: Low temperature controls the exothermicity of the acylation, while pyridine acts as a base to neutralize the HCl byproduct.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alkyl ethyl oxalate can often be used directly or purified by flash chromatography.

-

-

Procedure (Saponification and Salt Formation):

-

Dissolve the crude alkyl ethyl oxalate in a 1:1 mixture of MeOH and water.

-

Add CsOH·H₂O (11 mmol, 1.1 equiv) and stir the mixture at room temperature for 2-6 hours until saponification is complete (monitor by TLC or LC-MS).

-

Remove the solvent via rotary evaporation. The resulting solid is the cesium alkyl oxalate salt.

-

Dry the salt under high vacuum for several hours before use. It should be stored in a desiccator as it can be hygroscopic. Causality: The cesium salt is generally more stable and soluble in the reaction solvent compared to the free acid, leading to more consistent results.[4]

-

Protocol 2: Photoredox-Catalyzed Giese-Type Addition

This protocol details the coupling of a cesium alkyl oxalate with an electron-deficient alkene.

-

Reagents & Equipment:

-

Cesium alkyl oxalate (from Protocol 1, 1.1 equiv)

-

Michael acceptor (1.0 equiv)

-

Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

-

Solvent: 3:1 mixture of 1,2-dimethoxyethane (DME) and N,N-dimethylformamide (DMF)

-

Schlenk tube or borosilicate vial with a screw cap, magnetic stirrer, blue LED light source (e.g., 40W, 440 nm), nitrogen/argon source.

-

-

Experimental Workflow Visualization

Caption: Step-by-step workflow for synthesis and reaction.

-

Procedure:

-

To a Schlenk tube or vial, add the cesium alkyl oxalate (0.22 mmol, 1.1 equiv), the Michael acceptor (0.20 mmol, 1.0 equiv), and the iridium photocatalyst (0.002 mmol, 1 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

-

Add the degassed 3:1 DME/DMF solvent mixture (2.0 mL) via syringe.

-

Degas the resulting reaction mixture by three cycles of freeze-pump-thaw. Causality: Oxygen can quench the excited state of the photocatalyst, so its removal is critical for reaction efficiency.

-

Place the sealed reaction vessel approximately 5-10 cm from a blue LED light source and begin stirring. A fan may be used to maintain the reaction at ambient temperature.

-

Irradiate for 12-24 hours, or until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

-

Concluding Remarks

The use of alkyl oxalates, derived from alcohols, as radical precursors in photoredox catalysis represents a robust and versatile strategy for C–C bond formation. This redox-neutral approach provides a mild, efficient, and atom-economical pathway to valuable chemical structures, particularly those containing challenging quaternary centers. The protocols outlined herein are designed to be broadly applicable and serve as a reliable starting point for researchers aiming to explore this powerful synthetic methodology.

References

- 1. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Direct Construction of Quaternary Carbons from Tertiary Alcohols via Photoredox-Catalyzed Fragmentation of tert-Alkyl N-Phthalimidoyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound [myskinrecipes.com]

- 9. This compound|CAS 50624-94-7|RUO [benchchem.com]

- 10. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of tert-Butyl Ethyl Oxalate in the Synthesis of Pharmaceutical Intermediates

Abstract

In the intricate landscape of pharmaceutical synthesis, the choice of reagents is paramount to achieving desired molecular complexity with efficiency and control. Tert-butyl ethyl oxalate (CAS 50624-94-7), an unsymmetrical dialkyl oxalate, has emerged as a strategic building block for the synthesis of complex pharmaceutical intermediates.[1] Its unique structural feature—a sterically hindered tert-butyl ester group juxtaposed with a reactive ethyl ester—confers a differential reactivity that can be exploited for selective chemical transformations.[2] This guide provides an in-depth exploration of the applications of this compound, focusing on its role in Claisen condensations for the construction of heterocyclic cores and its utility as a precursor for radical-mediated carbon-carbon bond formation. We will delve into the mechanistic rationale behind its use, present detailed experimental protocols, and offer insights gleaned from extensive application in medicinal chemistry.

Introduction: The Advantage of Asymmetry

This compound is a colorless to light yellow liquid with the molecular formula C₈H₁₄O₄.[1][3] At its core, the utility of this reagent stems from the distinct chemical environments of its two ester moieties.

-